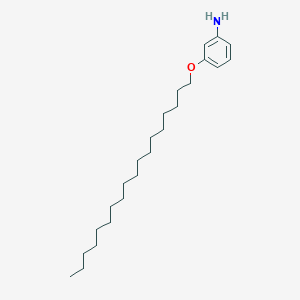

3-(Octadecyloxy)aniline

Description

3-(Octadecyloxy)aniline is an aromatic amine derivative characterized by an aniline core substituted with an octadecyloxy (-O-C₁₈H₃₇) group at the 3-position. The compound is of interest in materials science, particularly for surfactant design, liquid crystal formulations, and as a precursor in organic synthesis. Its structural features make it a candidate for studying self-assembly phenomena and interfacial interactions .

Properties

Molecular Formula |

C24H43NO |

|---|---|

Molecular Weight |

361.6 g/mol |

IUPAC Name |

3-octadecoxyaniline |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24-20-18-19-23(25)22-24/h18-20,22H,2-17,21,25H2,1H3 |

InChI Key |

YZJFZNQOZSQLDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hexyloxyaniline

- Structural Differences :

- Substituent position: 4-hexyloxy (C₆H₁₃O-) vs. 3-octadecyloxy (C₁₈H₃₇O-).

- Chain length: Hexyl (C6) vs. octadecyl (C18).

- Functional Implications: Solubility: 4-Hexyloxyaniline exhibits higher solubility in polar solvents (e.g., ethanol) due to its shorter chain, whereas 3-(Octadecyloxy)aniline is predominantly soluble in nonpolar solvents like hexane. Applications: 4-Hexyloxyaniline is used in small-scale research (e.g., dye synthesis), while 3-(Octadecyloxy)aniline’s hydrophobicity suits industrial applications, such as lubricant additives or polymer stabilizers .

3-Methoxy-4-(oxazol-5-yl)aniline

- Structural Differences :

- Substituents: Methoxy (-OCH₃) and oxazole heterocycle vs. long alkyl chain.

- Functional Implications: Electronic Effects: The electron-donating methoxy and electron-withdrawing oxazole groups alter the aromatic ring’s reactivity, making this compound more suited for pharmaceutical intermediates. In contrast, 3-(Octadecyloxy)aniline’s nonpolar chain limits its participation in charge-transfer reactions. Biological Activity: 3-Methoxy-4-(oxazol-5-yl)aniline derivatives are explored for antimicrobial activity, whereas 3-(Octadecyloxy)aniline’s bioactivity remains understudied .

Oxacycloalkyloxy-Substituted Anilines

- Structural Differences :

- Cyclic ether groups (e.g., oxetanyloxy, oxolanyloxy) vs. linear alkyl chains.

- Functional Implications :

- Steric and Electronic Effects : Cyclic ethers introduce ring strain and polarity, enhancing interactions with biological targets. 3-(Octadecyloxy)aniline’s linear chain promotes steric hindrance in dense phases (e.g., lipid bilayers).

- Patent Relevance : Oxacycloalkyloxy compounds are prioritized in drug discovery (e.g., kinase inhibitors), while 3-(Octadecyloxy)aniline is more relevant in material sciences .

Data Tables

Table 1: Key Properties of Alkoxyanilines

| Compound | Substituent Position | Chain Length | Solubility (Polarity) | Applications |

|---|---|---|---|---|

| 3-(Octadecyloxy)aniline | 3 | C18 | Nonpolar solvents | Surfactants, lubricants |

| 4-Hexyloxyaniline | 4 | C6 | Polar solvents | Research, dye synthesis |

| 3-Methoxy-4-(oxazol-5-yl)aniline | 3, 4 | N/A | Moderate polarity | Pharmaceuticals |

Table 2: Structural Similarity Scores (CAS-Based)

| Compound (CAS No.) | Similarity to 3-(Octadecyloxy)aniline | Key Substituents |

|---|---|---|

| 3-Methoxy-4-(oxazol-5-yl)aniline (177492-52-3) | 0.92 | Methoxy, oxazole |

| 50548-43-1 | 0.71 | Short alkyl, nitro groups |

| 13414-56-7 | 0.70 | Halogen substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.